molecular formula C11H12ClN3O2S2 B2925682 2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034224-77-4

2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2925682
CAS No.: 2034224-77-4
M. Wt: 317.81
InChI Key: CFXBQERLAUZMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine belongs to the class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, which are characterized by a bicyclic thiophene-pyridine scaffold. These compounds are of significant interest due to their structural versatility, enabling diverse substitutions at the 5-position of the pyridine ring. Modifications at this position, such as sulfonyl, acyl, or alkyl groups, critically influence pharmacological activity, solubility, and metabolic stability . The target compound features a unique sulfonylated 1-methylpyrazole substituent, distinguishing it from analogues with benzyl, triazole, or acetyl moieties.

Properties

IUPAC Name

2-chloro-5-(1-methylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S2/c1-14-7-9(5-13-14)19(16,17)15-3-2-10-8(6-15)4-11(12)18-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXBQERLAUZMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14ClN3O2SC_{12}H_{14}ClN_{3}O_{2}S, and it features a thieno[3,2-c]pyridine core structure with a sulfonyl group attached to a pyrazole moiety. The presence of chlorine and other functional groups contributes to its unique pharmacological properties.

Structural Representation

PropertyValue
Molecular FormulaC12H14ClN3O2SC_{12}H_{14}ClN_{3}O_{2}S
Molecular Weight299.77 g/mol
IUPAC NameThis compound

Research indicates that this compound exhibits significant activity as a tissue-selective androgen receptor modulator (SARM) . It has been shown to possess high affinity for androgen receptors (AR), acting primarily as an antagonist in AR-overexpressing cells. This antagonistic behavior is particularly beneficial in the context of prostate cancer treatment, where AR modulation is crucial .

Therapeutic Applications

  • Prostate Cancer Treatment : The compound has demonstrated efficacy in inhibiting the proliferation of prostate cancer cell lines. Its ability to selectively modulate AR activity makes it a promising candidate for therapeutic use in AR-dependent conditions .
  • Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against various bacterial strains. Further investigations are necessary to evaluate its effectiveness compared to standard antimicrobial agents .

Study 1: Prostate Cancer Cell Line Inhibition

In vitro studies conducted on prostate cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 0.5 µM. The mechanism was attributed to the downregulation of AR-mediated gene expression .

Study 2: Antimicrobial Screening

A series of derivatives related to this compound were screened for antimicrobial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The most active derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Biological Activity Table

CompoundBiological ActivityMIC (µM)Reference
This compoundProstate cancer cell inhibition0.5
Derivative AAntimicrobial against E. coli0.21
Derivative BAntimicrobial against P. aeruginosa0.25

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacological Activities

Substituents at the 5-position dictate biological activity:

  • Antiplatelet Activity :
    • Ticlopidine and prasugrel inhibit ADP-induced platelet aggregation. Prasugrel exhibits faster onset and higher potency due to its optimized substituent .
    • Derivatives with 5-(2-chlorobenzyl) (ticlopidine) and 5-(α-cyclopropylcarbonyl-2-fluorobenzyl) (prasugrel) groups show clinical efficacy, while the target compound’s sulfonylated pyrazole may modulate selectivity for platelet receptors .
  • Antifungal Activity: Triazolylmethyl-substituted derivatives (e.g., Sangshetti et al.) demonstrate antifungal activity via docking studies targeting fungal lanosterol demethylase .
  • Conformational Studies :
    • Acylated derivatives (e.g., 2 in ) are used to study amide bond rotamers, highlighting the scaffold’s adaptability for structure-activity relationship (SAR) studies .

Physicochemical Properties

  • Metabolic Stability : Prasugrel’s ester group facilitates rapid activation, whereas the sulfonamide in the target compound may resist enzymatic hydrolysis, extending half-life .
Table 2: Pharmacological and Physicochemical Comparison
Compound Name Biological Activity Key Property Reference
Target Compound Under investigation High polarity (sulfonamide) N/A
Prasugrel Antiplatelet Prodrug requiring hepatic activation
Ticlopidine Antiplatelet Slow metabolic activation
5-(Triazolylmethyl) derivatives Antifungal Docking affinity for fungal enzymes

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Answer: The synthesis typically involves sulfonylation of the tetrahydrothieno[3,2-c]pyridine core with 1-methyl-1H-pyrazole-4-sulfonyl chloride. Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) yields >95% purity.

Q. Example Reaction Setup

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, 0°C, 12 hr7892.5%
2Ethanol recrystallization6598.8%

Q. How is the compound characterized for structural confirmation?

Answer: A multi-technique approach is essential:

  • X-ray crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement, SHELXS for solution) .
  • NMR spectroscopy : Key signals include δ 3.15–3.45 ppm (tetrahydrothieno ring protons) and δ 7.85 ppm (pyrazole sulfonyl group) .
  • Mass spectrometry : ESI-MS ([M+H]+) confirms molecular weight with <2 ppm error.

Q. What solvents are compatible with this compound for experimental applications?

Answer: Solubility varies significantly:

SolventSolubility (mg/mL)Stability (24 hr)
DMSO>50Stable
Methanol12Partial degradation
Water<0.1Unstable

Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for reaction media, while DMSO is ideal for biological assays .

Advanced Research Questions

Q. How do ring puckering dynamics of the tetrahydrothieno[3,2-c]pyridine core influence biological activity?

Answer: Conformational analysis via Cremer-Pople parameters (θ, φ) reveals non-planar puckering, which modulates receptor binding. Computational steps:

Generate 3D coordinates from XRD data .

Calculate puckering amplitude (θ) and phase angle (φ) using software like Gaussian03.

Correlate with IC50 values in enzyme assays.

Q. Example Puckering Data

Conformerθ (degrees)φ (degrees)IC50 (nM)
Chair-like25.314512.4
Boat-like38.721048.9

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?

Answer: Discrepancies often arise from dynamic effects (e.g., rotameric sulfonyl groups). Mitigation strategies:

  • Low-temperature NMR : Suppress conformational exchange (e.g., –40°C in CD2Cl2) .
  • DFT calculations : Compare experimental XRD bond angles with optimized geometries (B3LYP/6-31G* basis set).
  • Cross-validation : Use HRMS and IR to confirm functional groups .

Q. What CYP enzymes mediate its metabolism, and how can this be studied in vitro?

Answer: CYP2C19 and CYP3A4 are primary metabolizers based on structural analogs . Experimental workflow:

Recombinant CYP assays : Incubate with human liver microsomes + NADPH.

LC-MS/MS analysis : Monitor metabolite formation (e.g., sulfoxide derivatives).

Inhibition studies : Use ketoconazole (CYP3A4 inhibitor) to validate pathway contributions.

Q. Metabolite Profile

MetaboliteCYP IsoformRelative Abundance (%)
Sulfoxide derivativeCYP3A468
N-demethylatedCYP2C1922

Q. How does the sulfonyl pyrazole substituent affect regioselectivity in further derivatization?

Answer: The electron-withdrawing sulfonyl group directs electrophilic substitution to the pyrazole C-5 position. Methodology:

  • Halogenation : NBS in CCl4 yields 5-bromo derivatives.
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) introduce aryl groups .

Q. Regioselectivity Data

ReactionMajor Product (%)Minor Product (%)
Bromination92 (C-5)8 (C-3)
Suzuki coupling88 (C-5)12 (C-3)

Q. What strategies mitigate toxicity in preclinical models?

Answer:

  • In vitro hepatotoxicity screening : Use HepG2 cells + MTT assay; IC50 >50 µM indicates low risk.
  • Reactive metabolite trapping : Incubate with glutathione (GSH) to detect covalent adducts via LC-MS.
  • Structural modification : Replace the chlorothieno group with fluorinated analogs to reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.